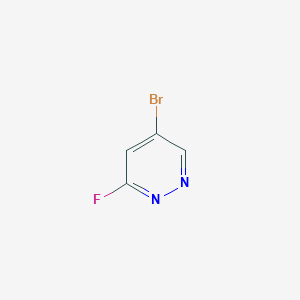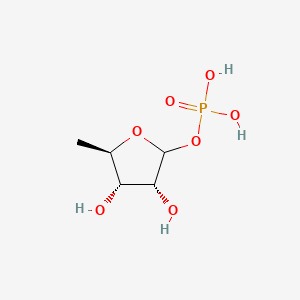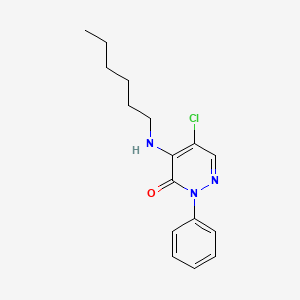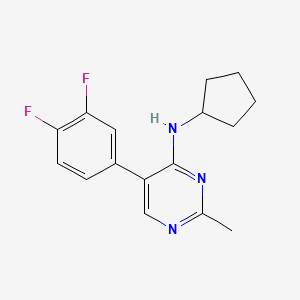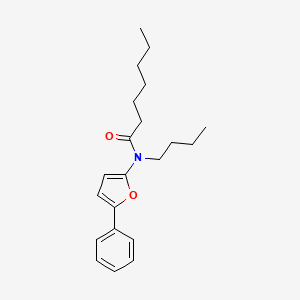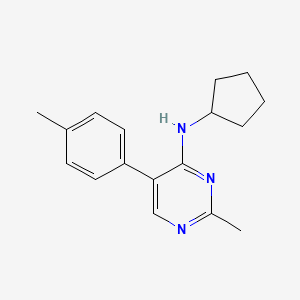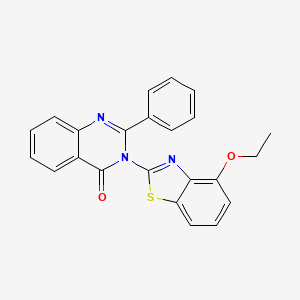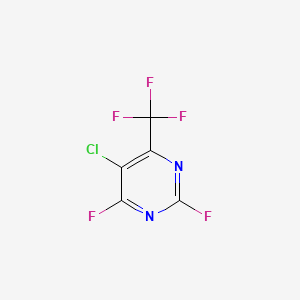
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine (CAS#: 74039-20-6) is a heterocyclic organic compound. Its chemical formula is C6H2ClF5N2. The compound features a pyrimidine ring substituted with chlorine, fluorine, and trifluoromethyl groups. It is a white to light yellow crystalline solid with interesting properties .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine. One common method involves the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with thionyl chloride (SOCl2) to introduce the chlorine atom. Another approach is the reaction of 2,4-difluoro-6-trifluoromethylpyrimidine with chloramine-T (N-chloro-p-toluenesulfonamide) to form the desired compound.
Industrial Production:: The compound is industrially produced using efficient and scalable methods. These processes ensure high yields and purity for commercial applications.
Análisis De Reacciones Químicas
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine participates in various chemical reactions:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Common reagents include amines, alkoxides, and thiols.
Oxidation and Reduction: While it is relatively stable under normal conditions, it can be oxidized or reduced using appropriate reagents.
Major Products: The primary products of its reactions depend on the specific conditions. For example, nucleophilic substitution with an amine yields an amino-substituted pyrimidine.
Aplicaciones Científicas De Investigación
5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique substitution pattern.
Agrochemicals: It may serve as a building block for herbicides or fungicides.
Material Science: Its properties make it interesting for designing functional materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. In drug development, it could interact with specific molecular targets (e.g., enzymes, receptors) or disrupt biological pathways. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While there are related pyrimidines, 5-Chloro-2,4-difluoro-6-trifluoromethylpyrimidine stands out due to its trifluoromethyl group, which imparts unique properties. Similar compounds include other halogenated pyrimidines like 5-chloro-2,4-difluoropyrimidine.
Propiedades
Número CAS |
74039-20-6 |
|---|---|
Fórmula molecular |
C5ClF5N2 |
Peso molecular |
218.51 g/mol |
Nombre IUPAC |
5-chloro-2,4-difluoro-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5ClF5N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 |
Clave InChI |
LTRDQYKIIGULAQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1F)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


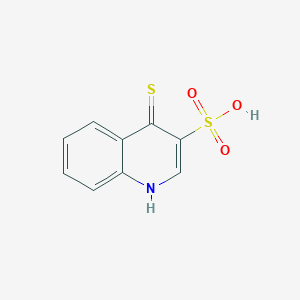




![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
